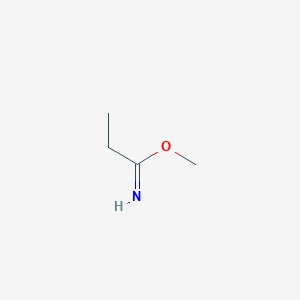
Methylethanecarboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylethanecarboximidate is an organic compound belonging to the class of carboximidates, which are esters formed between an imidic acid and an alcohol.
Preparation Methods
Methylethanecarboximidate can be synthesized through several methods, with the most common being the Pinner reaction. This reaction involves the acid-catalyzed attack of nitriles by alcohols, resulting in the formation of imidates as their hydrochloride salts, often referred to as Pinner salts . The general mechanism involves the following steps:
- Protonation of the nitrile group.
- Nucleophilic attack by the alcohol.
- Formation of the imidate ester.
Industrial production methods typically involve the use of anhydrous conditions and specific catalysts to optimize yield and purity .
Chemical Reactions Analysis
Methylethanecarboximidate undergoes a variety of chemical reactions, including:
Hydrolysis: Converts the imidate to an ester.
Aminolysis: Reacts with amines to form amidines.
Alcoholysis: In the presence of excess alcohol and acid catalysis, it forms orthoesters.
Common reagents used in these reactions include acids for catalysis and various nucleophiles such as amines and alcohols. Major products formed include esters, amidines, and orthoesters .
Scientific Research Applications
Methylethanecarboximidate has several applications in scientific research:
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in metallo-organic complexes, which are used as catalysts in various organic reactions.
Pharmaceuticals: Serves as a building block for the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action of methylethanecarboximidate involves its role as an electrophile in various addition reactions. It reacts readily with nucleophiles due to the electron-deficient nature of the carbon atom in the C=N bond. This makes it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Methylethanecarboximidate can be compared to other carboximidates such as ethylmethanecarboximidate and propylethanecarboximidate. These compounds share similar reactivity patterns but differ in their alkyl groups, which can influence their physical properties and reactivity. The uniqueness of this compound lies in its specific alkyl group, which can affect its solubility and reactivity in different solvents .
Similar Compounds
- Ethylmethanecarboximidate
- Propylethanecarboximidate
- Butylethanecarboximidate
Properties
IUPAC Name |
methyl propanimidate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c1-3-4(5)6-2/h5H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVXTVKZTGTFIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













